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Compound of Interest

Compound Name: Fulminic acid

cat. No.: B1210680

An In-depth Technical Guide to the Quantum Chemical Study of Fulminic Acid

Introduction

Fulminic acid (HCNO) is a molecule of significant historical and contemporary interest in the
field of chemistry. Its discovery and the subsequent finding that its salts share the same
chemical composition as cyanates were pivotal in the development of the concept of
isomerism.[1][2][3] Beyond its foundational role, HCNO is a key intermediate species in
chemical processes of environmental importance, such as the re-burning of nitrogen oxides
(NOX) in fossil fuel combustion.[4]

From a theoretical standpoint, fulminic acid presents a formidable challenge for quantum
chemical methods. Its structure is characterized by an exceptionally flat potential energy
surface for the H-C-N bending motion, leading to a mercurial "quasilinear” or "quasibent"
nature.[1][5][6] The calculated geometric and spectroscopic properties of HCNO exhibit a
dramatic and unusual sensitivity to both the chosen electron correlation method and the orbital
basis set, making it a critical benchmark for assessing the accuracy and reliability of
computational chemistry techniques.[2][3][5][6]

This guide provides a comprehensive overview of the quantum chemical studies performed on
fulminic acid, detailing the computational methodologies employed, presenting key
guantitative data in a structured format, and visualizing the typical workflow for such a high-
accuracy investigation.

Computational Methodologies
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The accurate theoretical description of fulminic acid requires sophisticated computational
methods that can adequately capture the subtle effects of electron correlation and other
quantum phenomena.

High-Accuracy Ab Initio Wavefunction Methods

To resolve the ambiguity surrounding HCNO's structure, researchers have employed a
hierarchy of rigorous electronic wavefunction methods. While early studies with methods like
Mgller-Plesset perturbation theory (MP2, MP3) gave conflicting results[1], the modern
benchmark for molecules like HCNO is the Coupled Cluster (CC) family of theories.

e Coupled Cluster Theory: The "gold standard” CCSD(T) method, which includes single and
double excitations iteratively and triple excitations perturbatively, has been extensively
applied.[4][6] However, for a definitive answer on HCNO, even higher levels of theory that
include full triple (CCSDT), quadruple [CCSDT(Q), CCSDTQ], and even pentuple
[CCSDTQP(H)] excitations have been necessary to achieve convergence of its properties.[2]

[4]15]

e Focal Point Analysis (FPA): This is a systematic approach used to extrapolate the results of
electronic structure calculations to the complete basis set (CBS) and full configuration
interaction (ab initio) limit.[2][7] It involves a series of calculations with increasingly larger
basis sets (e.g., the cc-pCVXZ series, where X=4, 5, 6) and higher levels of electron
correlation. This composite scheme allows for a highly accurate determination of molecular
properties.[2][5]

» Essential Corrections: For spectroscopic accuracy, several smaller but significant physical
effects must be included in the calculations:

o Core Electron Correlation: Accounts for the correlation of core electrons, which is typically
excluded in frozen-core approximations.[2][5]

o Scalar Relativistic Effects: These are important for heavier atoms but can provide non-
negligible contributions even for first- and second-row elements in high-accuracy work.[2]

[5107]

o Diagonal Born-Oppenheimer Correction (DBOC): This correction accounts for the coupling
between the electronic and nuclear motions beyond the standard Born-Oppenheimer
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approximation.[2][5][7]

Density Functional Theory (DFT)

DFT is a popular method due to its favorable computational cost-to-accuracy ratio. Numerous
studies have tested a wide array of DFT functionals, spanning all rungs of "Jacob's Ladder," on
the fulminic acid problem.[1][8]

o Performance: The results have been largely inconsistent. DFT methods struggle to correctly
describe the flat H-C-N bending potential, with different functionals predicting either linear or
bent structures and a very wide range of bending frequencies.[1][8] For instance, functionals
like BALYP, B3LYP-D3, and M06-2X have been used, but no single functional has proven to
be reliably accurate for all of HCNO's challenging properties.[1][4] This highlights that
fulminic acid remains a problematic case for the current generation of density functional

approximations.[8]

Basis Sets

The choice of basis set is critical. For high-accuracy wavefunction-based methods, Dunning's
correlation-consistent family of basis sets, including the polarized valence (cc-pVXZ) and core-
valence (cc-pCVXZ) variants, are standard.[2][5] Their systematic construction allows for the
extrapolation of calculated energies and properties to the Complete Basis Set (CBS) limit,
which is essential for minimizing errors associated with the basis set choice.[2][5]

Reaction Kinetics Calculations

To study the role of fulminic acid in chemical reactions, such as its isomerization or its
reactions with free radicals, theoretical kinetics methods are employed. Rate constants can be
calculated over a wide range of temperatures and pressures using frameworks like Transition
State Theory (TST), Variational TST (VTST), and the Rice-Ramsperger-Kassel-Marcus
(RRKM) theory.[4]

Quantitative Data Summary

The following tables summarize key geometric, vibrational, and energetic data for fulminic
acid from various quantum chemical studies.

Table 1: Calculated Molecular Geometries of Fulminic Acid

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39248729/
https://www.osti.gov/servlets/purl/2578307
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02700k
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://chemrxiv.org/engage/chemrxiv/article-details/67069e7c51558a15ef9d2722
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://chemrxiv.org/engage/chemrxiv/article-details/67069e7c51558a15ef9d2722
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046562/
https://www.researchgate.net/publication/383515683_Fulminic_Acid_A_Quasibent_Spectacle
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://chemrxiv.org/engage/chemrxiv/article-details/67069e7c51558a15ef9d2722
https://pubmed.ncbi.nlm.nih.gov/39248729/
https://www.osti.gov/servlets/purl/2578307
https://pubmed.ncbi.nlm.nih.gov/39248729/
https://www.osti.gov/servlets/purl/2578307
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.researchgate.net/publication/383515683_Fulminic_Acid_A_Quasibent_Spectacle
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/product/b1210680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Method/Bas
is Set r(C-H) (A) r(C-N) (A) r(N-0) (A) L(H-C-N) (°) Reference

Experimental

1.027 1.161 1.207 - [4]
(IR)

MP2/6-31G** - - - Bent [1]

B3LYP-
D3/def2- - - - 178.8 [1]
TZVP

AE-
CCSD(T)/CB - - - 180.0 [2][5]
S

AE-
CCSDT(Q)/C - - - 173.9 [2][5]
BS

AE-
CCSDTQ(P)/

CBS (+ ; ; - 180.0 [21[5][7]
MVD1 +

DBOC)

Reference
Geometry 1.05922 1.15801 1.20184 - [4]
(High-Level)

Table 2: Calculated Harmonic Vibrational Frequencies of Fulminic Acid (cm~1)
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Method/B a1 (C-H w2 (N-O w3 (C-N w4 (C-N-O s (H-C-N Referenc
asis Set str) str) str) bend) bend) e

B3LYP/6-

- - - - 241 [1]
311G(d,p)

MO6-2X/6-

- - - - 398 [1]
311G(d,p)

AE-
CCSD(T)IC - - - - 120 [21[51[7]
BS

AE-
CCSDT(Q) - - - - 51i [2]15]
ICBS

AE-
CCSDTQ( - - - - 45 [2][5][7]
P)/CBS

AE-

CCSDTQ(

P)/CBS - - - - 32 [21I51[71
(+MVD1+D

BOC)

(Note: "i" denotes an imaginary frequency, indicating that the linear structure is a transition
state rather than a minimum at that level of theory.)

Table 3: Calculated Energetics of Fulminic Acid
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Property Method/Basis Set Value (kcal/mol) Reference
Barrier to Linearity MP2/6-31G** 0.64 [1]
Relative Energy vs.
Isocyanic Acid High-Level Ab Initio 70.7 [9]
(HNCO)
Relative Energy of ) N

) ] High-Level Ab Initio 24.7 [9]
Cyanic Acid (HOCN)
Relative Energy of
Isofulminic Acid High-Level Ab Initio 84.1 [9]
(HONC)

Visualization of a High-Accuracy Computational

Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for a

high-accuracy study of a challenging molecule like fulminic acid, such as a Focal Point

Analysis (FPA).
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Caption: Workflow for a high-accuracy quantum chemical calculation.
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Conclusion

Quantum chemical studies have revealed that fulminic acid is a uniquely challenging
molecule. Its final predicted structure—linear versus bent—is exceptionally sensitive to the
theoretical methods employed.[1][2][3][5][6]

The consensus from the most advanced computational studies indicates that:

High-level coupled-cluster calculations that systematically approach the ab initio limit are
required for a reliable description.

* When extensive electron correlation [up to CCSDTQ(P)], complete basis set extrapolation,
and corrections for core correlation, relativistic effects, and the Born-Oppenheimer
approximation are included, fulminic acid is predicted to be a linear molecule.[2][5][7]

» The potential energy surface for the H-C-N bend is extraordinarily shallow, giving the
molecule its "quasibent” character, with a very low vibrational bending frequency.[2][5][7]

o Standard Density Functional Theory (DFT) approaches largely fail to consistently and
accurately model this delicate potential energy landscape, making DFT an unreliable tool for
this specific problem.[1][8]

Fulminic acid continues to serve as a crucial benchmark system. The pursuit of its definitive
theoretical description has pushed the boundaries of computational quantum chemistry,
providing a stark example of a small molecule whose properties are governed by subtle yet
computationally demanding physical effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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